molecular formula C9H15O4P B13326504 3-(Diethoxyphosphorylmethyl)furan

3-(Diethoxyphosphorylmethyl)furan

Cat. No.: B13326504
M. Wt: 218.19 g/mol
InChI Key: NVATZOZIIPXSPD-UHFFFAOYSA-N
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Description

Diethyl (furan-3-ylmethyl)phosphonate is an organophosphorus compound characterized by the presence of a furan ring attached to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (furan-3-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with furan-3-ylmethyl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of diethyl (furan-3-ylmethyl)phosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (furan-3-ylmethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Formation of diethyl (furan-3-ylmethyl)phosphonic acid.

    Reduction: Formation of diethyl (furan-3-ylmethyl)phosphine oxide.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Diethyl (furan-3-ylmethyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of flame retardants, plasticizers, and other industrial materials.

Mechanism of Action

The mechanism of action of diethyl (furan-3-ylmethyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The phosphonate group can mimic the natural substrate of the enzyme, leading to competitive inhibition. Additionally, the furan ring can interact with hydrophobic pockets in the enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (furan-2-ylmethyl)phosphonate
  • Diethyl (furan-4-ylmethyl)phosphonate
  • Diethyl (thiophen-3-ylmethyl)phosphonate

Uniqueness

Diethyl (furan-3-ylmethyl)phosphonate is unique due to the position of the furan ring, which can influence its reactivity and binding properties. The 3-position of the furan ring allows for specific interactions with biological targets, potentially leading to unique biological activities compared to its isomers or analogs.

Properties

Molecular Formula

C9H15O4P

Molecular Weight

218.19 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)furan

InChI

InChI=1S/C9H15O4P/c1-3-12-14(10,13-4-2)8-9-5-6-11-7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

NVATZOZIIPXSPD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=COC=C1)OCC

Origin of Product

United States

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